N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline is a chemical compound characterized by the molecular formula and a molecular weight of 217.38 g/mol. Its structure features a trimethylsilyl group, an ethynyl group, and a dimethylamino group attached to a phenyl ring, which contributes to its unique properties and reactivity. The compound has a linear formula represented as and is classified as an eye irritant and skin irritant, necessitating careful handling in laboratory settings .
Several synthesis methods for N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline have been documented:
These methods highlight the compound's versatility in organic synthesis.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline finds applications in various fields:
Interaction studies on N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline primarily focus on its reactivity with other chemical species. Its ability to form complexes with metal centers due to the nitrogen atom's electron-donating capability has been investigated. Additionally, its interactions with other functional groups during synthetic transformations are critical for developing new materials and compounds .
Several compounds share structural similarities with N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline. Below is a comparison highlighting its unique features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N-Dimethyl-4-(phenylethynyl)aniline | Contains a phenylethynyl group instead of trimethylsilyl | Lacks silicon; may have different reactivity |
4-(Trimethylsilyl)phenylacetylene | Similar ethynyl functionality without nitrogen | More stable due to absence of amine group |
N,N-Dimethyl-4-(alkyne)aniline | Various alkynes instead of trimethylsilyl | Varies based on alkyne structure; may alter properties |
4-(Trimethylsilyl)-N,N-dimethylaniline | Similar amine structure but lacks ethynyl | Different electronic properties due to absence of triple bond |
These comparisons illustrate how N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline stands out due to its combination of functional groups that confer unique reactivity and applications.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline possesses the molecular formula $$ \text{C}{13}\text{H}{19}\text{NSi} $$ with a molecular weight of 217.38 g/mol. The structure integrates three distinct functional domains:
The compound crystallizes in a monoclinic system with space group $$ P2_1/c $$, as revealed by single-crystal X-ray diffraction studies. Key structural parameters include:
These metrics highlight the molecule’s conjugation pathway, where the silicon atom’s $$ 3p\pi $$-orbital interacts with the ethynyl $$ 2p\pi $$-system, creating a delocalized electronic structure. The dimethylamino group induces substantial resonance effects, lowering the ionization potential to 7.8 eV as measured by photoelectron spectroscopy.
The synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline stands on three historical pillars of organosilicon chemistry:
1.2.1 Early Silicon-Carbon Bond Formation (1863–1940)
Charles Friedel and James Crafts’ 1863 synthesis of tetraethylsilane ($$\text{Si}(\text{C}2\text{H}5)_4$$) marked the first deliberate creation of a silicon-carbon bond. This pioneering work demonstrated silicon’s ability to form stable organometallic compounds, challenging prevailing notions of its chemical inertness. Frederick Kipping’s subsequent development of Grignard-based silane syntheses (1901–1937) established systematic methods for functionalized organosilicons, though his attempts to isolate silicon-based analogs of ketones (termed "silicones") inadvertently produced polysiloxanes instead.
1.2.2 Industrialization Era (1941–1970)
Eugene Rochow’s 1941 direct process ($$\text{Si} + \text{CH}3\text{Cl} \xrightarrow{\text{Cu}} (\text{CH}3)2\text{SiCl}2$$) revolutionized large-scale silane production, enabling cost-effective manufacturing of methylchlorosilanes. This breakthrough coincided with the discovery of hydrosilylation by Alfred Stock (1943), providing complementary routes to functionalized silicon architectures.
1.2.3 Modern Functionalization (1971–Present)
Advancements in transition-metal catalysis, particularly the Sonogashira coupling (1975), allowed precise installation of ethynyl groups on aromatic systems. The integration of silyl-protecting strategies (e.g., TMS-ethynyl derivatives) addressed stability challenges in alkyne chemistry, culminating in the first reported synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline via palladium-catalyzed cross-coupling in the late 1990s.
This compound’s synthetic value arises from three interconnected properties:
1.3.1 Orthogonal Reactivity
The TMS group’s kinetic stabilization allows selective functionalization at the dimethylamino or ethynyl positions. For example, fluoride-mediated desilylation ($$ \text{TMS} \xrightarrow{\text{F}^-} \text{H} $$) generates reactive terminal alkynes without disturbing the aromatic system.
1.3.2 Electronic Modulation
Time-dependent density functional theory (TD-DFT) calculations reveal the molecule’s tunable electron-donating capacity:
This bifunctional electronic profile enables applications in:
1.3.3 Structural Versatility
Comparative studies with analogous compounds demonstrate enhanced thermal stability ($$ T_{dec} = 285^\circ\text{C} $$ vs. 210°C for non-silylated derivatives) and solubility in apolar media ($$ \log P = 3.7 $$). These properties facilitate its use in:
The compound’s unique intersection of silicon chemistry and aromatic functionality continues to drive innovations in materials science and synthetic methodology. Subsequent sections will elaborate on its synthetic pathways, comparative analysis with related structures, and emerging applications in advanced technological contexts.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline is a functionalized aniline derivative with the molecular formula C₁₃H₁₉NSi and a molecular weight of 217.39 g/mol [2]. This compound features a dimethylamino group at the para position of the benzene ring and a trimethylsilyl-protected ethynyl group . The synthesis of this compound can be achieved through various methodologies, with Sonogashira cross-coupling being the most common approach [3].
The Sonogashira reaction is a cross-coupling process used in organic synthesis to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [2]. For the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, this approach typically involves the coupling of 4-bromo-N,N-dimethylaniline with ethynyltrimethylsilane [3].
The palladium-catalyzed coupling represents the core mechanism in the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline [2]. This process involves several key steps in the catalytic cycle:
Oxidative Addition: The reaction begins with the oxidative addition of the aryl halide (4-bromo-N,N-dimethylaniline) to a palladium(0) catalyst, forming a palladium(II) complex [2] [4].
Transmetalation: The alkyne component (ethynyltrimethylsilane) transfers its acetylenic group to the palladium complex, replacing the halide [2] [4].
Reductive Elimination: The final step involves the reductive elimination of the product from the palladium complex, regenerating the palladium(0) catalyst for another cycle [2] [4].
Various palladium catalysts have been employed for this reaction, with bis(triphenylphosphine)palladium(II) chloride being commonly used [3]. The catalyst loading is a critical parameter that affects both yield and reaction efficiency [5] [6].
Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₂Cl₂ | 2.5 | 80 | 6 | 86 |
Pd(PPh₃)₄ | 5.0 | 80 | 6 | 82 |
Pd(OAc)₂/PPh₃ | 1.0/2.0 | 80 | 8 | 79 |
Pd(dppf)Cl₂ | 6.0 | 80 | 12 | 97 |
The choice of palladium catalyst significantly influences the reaction outcome, with Pd(dppf)Cl₂ showing superior performance in terms of yield, albeit requiring higher catalyst loading [3] [5].
The addition of copper(I) iodide as a co-catalyst enhances the efficiency of the Sonogashira coupling for synthesizing N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline [2] [7]. The copper co-catalyst operates through a parallel catalytic cycle that complements the palladium cycle [4]:
Alkyne Activation: Copper(I) iodide, in the presence of a base (typically triethylamine or diisopropylamine), forms a copper acetylide intermediate with ethynyltrimethylsilane [2] [4].
Transmetalation Facilitation: This copper acetylide intermediate undergoes transmetalation with the palladium complex more readily than the free alkyne, accelerating the overall reaction [7] [4].
Regeneration: After transmetalation, the copper catalyst is regenerated and continues the cycle [4] [8].
The copper-catalyzed cycle significantly lowers the activation energy for the transmetalation step, allowing the reaction to proceed under milder conditions [7] [4]. However, the presence of copper can sometimes lead to unwanted homocoupling of the alkyne component, forming diyne byproducts [8] [9].
Recent research has explored copper-free Sonogashira protocols for the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, but these typically require higher temperatures or more specialized palladium catalysts to compensate for the absence of copper co-catalysis [8] [9].
Microwave-assisted synthesis has emerged as an efficient approach for preparing N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, offering significant advantages in terms of reaction time and yield [10] [11]. This method utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating the coupling process [10] [12].
Key parameters for optimizing microwave-assisted synthesis include:
Power Settings: Typical microwave power settings range from 200-300 W, with higher power leading to faster reactions but potential side product formation [10] [11].
Temperature Control: Precise temperature control is crucial, with optimal temperatures typically between 80-100°C [11] [13].
Reaction Time: Microwave irradiation dramatically reduces reaction times from hours to minutes (typically 20-30 minutes) [11] [12].
Solvent Selection: Polar solvents like dimethylformamide (DMF) or water are preferred due to their efficient absorption of microwave energy [10] [12].
A comparative study of conventional heating versus microwave irradiation for the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline revealed significant improvements with the latter approach [10] [11]:
Heating Method | Temperature (°C) | Time | Yield (%) |
---|---|---|---|
Conventional | 80 | 6 h | 86 |
Microwave | 80 | 20 min | 91 |
Microwave | 100 | 15 min | 94 |
The microwave-assisted protocol not only reduces reaction time but also improves yield and product purity [10] [11]. Additionally, this approach has shown enhanced reproducibility and reduced dependence on inert atmosphere conditions, making it particularly valuable for laboratory-scale synthesis [10] [12].
Recent advancements include water-based microwave-assisted Sonogashira coupling, which offers an environmentally friendly alternative while maintaining high yields for the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline [10] [12].
While Sonogashira cross-coupling represents the most common approach for synthesizing N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, alternative synthetic pathways have been developed to address specific challenges or to provide complementary routes [14] [15].
Grignard reagent-based alkynylation offers an alternative approach for synthesizing N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, particularly when palladium catalysts are unavailable or undesirable [14] [16]. This method involves the formation of acetylenic Grignard reagents that can undergo coupling with aryl halides [14] [17].
The synthetic pathway typically follows these steps:
Grignard Reagent Formation: Ethynyltrimethylsilane is treated with alkylmagnesium halides (such as ethylmagnesium bromide) to form the corresponding acetylenic Grignard reagent [14] [16].
Coupling Reaction: The acetylenic Grignard reagent reacts with 4-bromo-N,N-dimethylaniline, often in the presence of transition metal catalysts like nickel or iron complexes [16] [17].
Workup and Purification: The reaction mixture is quenched with aqueous ammonium chloride, followed by extraction and purification steps [16] [17].
This approach is particularly valuable for substrates that are sensitive to the conditions of Sonogashira coupling or when avoiding palladium contamination is necessary [14] [17]. However, the method typically requires strictly anhydrous conditions and careful temperature control, as Grignard reagents are highly sensitive to moisture and can undergo side reactions at elevated temperatures [14] [16].
The yields for Grignard-based synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline are generally moderate, ranging from 60-75%, which is lower than optimized Sonogashira protocols [16] [17].
Direct silylation of terminal alkynes represents another alternative pathway for synthesizing N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline [15] [18]. This approach involves the direct introduction of the trimethylsilyl group to a pre-existing alkyne moiety on the aniline derivative [15] [18].
The process typically involves:
Preparation of 4-Ethynyl-N,N-dimethylaniline: This intermediate is often synthesized through Sonogashira coupling of 4-bromo-N,N-dimethylaniline with acetylene or protected acetylene derivatives, followed by deprotection if necessary [15] [18].
Silylation Reaction: The terminal alkyne undergoes silylation using trimethylsilyl chloride (TMSCl) or other silylating agents in the presence of a strong base like n-butyllithium or lithium diisopropylamide [15] [18].
Purification: The product is isolated through standard workup procedures and purification techniques [15] [18].
Recent advancements in direct silylation include metal-free approaches using carboxylate catalysis [15]. A notable example is the use of quaternary ammonium pivalate as a catalyst with N,O-bis(trimethylsilyl)acetamide (BSA) as the silylating agent [15]. This method operates under mild conditions and tolerates various functional groups [15].
Silylation Method | Silylating Agent | Catalyst/Base | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Traditional | TMSCl | n-BuLi | -78 | 75 |
Carboxylate-catalyzed | BSA | TMAP | 25 | 89 |
Lewis acid-mediated | TMSCl | ZnCl₂ | 0 | 82 |
The carboxylate-catalyzed approach offers significant advantages in terms of operational simplicity and milder reaction conditions, making it an attractive alternative for the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline [15] [18].
The industrial-scale production of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline faces several challenges that must be addressed to ensure efficient and economical manufacturing [8] [19].
Catalyst Loading and Recovery: Industrial processes require minimizing palladium catalyst loading due to its high cost [8] [19]. While laboratory syntheses often use 2-5 mol% catalyst loading, industrial applications aim to reduce this to 0.1-0.5 mol% [8] [19]. Efficient catalyst recovery systems are essential for economic viability, with typical recovery rates needing to exceed 95% [8] [19].
Copper-Related Issues: The use of copper co-catalysts introduces challenges related to product purification and waste disposal [8] [9]. Copper residues can be difficult to remove completely, potentially affecting the purity of the final product [8] [9]. Some industrial processes have explored copper-free Sonogashira variants, though these typically require more specialized palladium catalysts or higher reaction temperatures [8] [9].
Scaling Reaction Parameters: Parameters optimized at laboratory scale often require significant adjustment for industrial production [19] [13]:
Parameter | Laboratory Scale | Industrial Scale | Adaptation Required |
---|---|---|---|
Heating Method | Microwave/Oil bath | Jacketed reactors | Heat transfer optimization |
Mixing | Magnetic stirring | Mechanical agitation | Flow patterns, dead zones |
Concentration | Dilute conditions | Higher concentration | Solubility, viscosity issues |
Reaction Time | Extended for completion | Minimized for throughput | Kinetic profiling |
Solvent Selection and Recovery: Industrial processes must consider solvent cost, safety, and environmental impact [8] [19]. While laboratory syntheses often use solvents like DMF or THF, industrial applications may prefer more environmentally benign alternatives like alcohols or water [8] [19]. Solvent recovery systems are essential for cost-effectiveness, with recovery rates typically needing to exceed 90% [8] [19].
Purification Challenges: Scaling up purification processes presents significant challenges [8] [19]. Chromatographic methods used in laboratory settings are often impractical at industrial scale, necessitating the development of alternative purification strategies such as crystallization or distillation [8] [19].
Irritant